

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Chloroindole

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Compound of Interest

Compound Name: (6-chloro-1H-indol-1-yl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. The strategic modification of this privileged structure allows for the fine-tuning of its pharmacological profile. Among its halogenated derivatives, 6-chloroindole has emerged as a particularly versatile building block. The introduction of a chlorine atom at the 6-position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of complex molecular architectures.[\[1\]](#)[\[2\]](#)

This guide offers an in-depth exploration of the physicochemical properties, spectral characteristics, reactivity, and key applications of 6-chloroindole. As a senior application scientist, the aim is to provide not just data, but a field-proven perspective on why these properties are critical and how they can be leveraged in a research and drug development context.

Core Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. For a synthetic building block like 6-chloroindole, these parameters dictate everything from reaction conditions and purification strategies to the pharmacokinetic profile of its derivatives.

All quantitative data is summarized in the table below for ease of reference.

Property	Value	Significance in Drug Development
Molecular Formula	<chem>C8H6ClN</chem> [3] [4]	Defines the elemental composition and exact mass.
Molecular Weight	151.59 g/mol [3] [4]	Influences diffusion rates and membrane permeability; a key parameter in Lipinski's Rule of Five. [5]
CAS Number	17422-33-2 [3] [4]	Unique identifier for substance registration and information retrieval.
Appearance	Light orange, pale yellow, or off-white powder/solid. [3] [6] [7]	Basic physical identification.
Melting Point	87-91 °C [3] [7] [8] [9]	Indicates purity and determines the solid-state stability and required storage conditions.
Boiling Point	293 °C at 760 mmHg [3]	Relevant for purification by distillation and assessing volatility.
Density	~1.331 g/cm³ [3]	Useful for process scale-up and formulation calculations.
Solubility	Slightly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF. [3] [6]	Critical for choosing reaction solvents and formulation vehicles. Poor aqueous solubility can be a major hurdle in drug development.
Octanol/Water Partition Coefficient (LogP)	2.339 (Calculated) [10]	A key measure of lipophilicity. Affects absorption, distribution, metabolism, and excretion (ADME) properties, including cell membrane permeability.

In-Depth Analysis of Key Properties

- Solubility: 6-Chloroindole's limited solubility in water is expected for a chlorinated aromatic compound.[6] Its good solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) makes it highly tractable for a wide range of synthetic transformations.[6] In drug development, the inherent lipophilicity imparted by the chloro-indole core must be balanced by incorporating polar functional groups in derivatives to achieve the desired aqueous solubility for oral bioavailability.[5]
- Lipophilicity (LogP): The calculated LogP of 2.339 indicates that 6-chloroindole is moderately lipophilic.[10] This property is a double-edged sword. While it facilitates passage through the lipid bilayers of cell membranes—a desirable trait for drug candidates—excessive lipophilicity can lead to poor absorption, increased metabolic clearance, and potential off-target toxicity. The chlorine atom at the 6-position contributes significantly to this lipophilicity, a factor that chemists must consider when designing analogs.
- Melting Point: The well-defined melting point range of 87-91°C suggests that the compound is a stable, crystalline solid at room temperature, which simplifies handling and storage.[3][7] A sharp melting point is also a reliable indicator of high purity.

Spectral Properties and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of 6-chloroindole. The primary methods used are NMR, IR, and Mass Spectrometry.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the number and environment of protons. The spectrum of 6-chloroindole will show distinct signals for the N-H proton and the aromatic protons on both the benzene and pyrrole rings. The coupling patterns between adjacent protons are key to confirming the substitution pattern.
 - ^{13}C NMR: Reveals the number of unique carbon atoms in the molecule. The carbon attached to the chlorine atom will have a characteristic chemical shift, and the overall spectrum serves as a fingerprint for the 6-chloroindole scaffold.

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The most characteristic peak for 6-chloroindole is the N-H stretch, which typically appears as a sharp band in the region of $3400\text{-}3500\text{ cm}^{-1}$. Other significant absorptions include C-H stretching from the aromatic rings and C=C stretching bands in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): MS provides the exact molecular weight of the compound.^[4] A key feature in the mass spectrum of 6-chloroindole is the isotopic pattern of chlorine. The presence of two major isotopes, ^{35}Cl and ^{37}Cl , in an approximate 3:1 ratio, results in two molecular ion peaks (M and M+2) separated by two mass units, which is a definitive confirmation of a monochlorinated compound.
- UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule.^{[11][12]} The indole ring system has a characteristic chromophore that absorbs UV light. The position of the chlorine substituent can subtly influence the wavelength of maximum absorbance (λ_{max}).

Reactivity and Synthetic Logic

The chemical behavior of 6-chloroindole is governed by the electronic interplay between the electron-rich pyrrole ring and the electron-withdrawing chlorine atom on the benzene ring.

Electronic Effects of the 6-Chloro Substituent

The chlorine atom at the 6-position exerts a significant influence on the indole ring's reactivity. Its effect is analogous to a meta substituent on a benzene ring, primarily deactivating the ring towards electrophilic attack through its inductive electron-withdrawing effect (-I effect).^[1] This deactivation is stronger than that of a chlorine atom at the 5-position, which benefits from a partial counteracting electron-donating resonance effect (+R).^[1]

This electronic modulation leads to several key reactivity trends:

- Reduced Reactivity in Electrophilic Aromatic Substitution: Compared to unsubstituted indole, 6-chloroindole is less reactive towards electrophiles. However, the C3 position of the pyrrole ring remains the most nucleophilic and is the primary site of electrophilic attack (e.g., in Vilsmeier-Haack or Mannich reactions).^[1]

- Increased N-H Acidity: The strong electron-withdrawing nature of the 6-chloro substituent stabilizes the resulting indolide anion formed upon deprotonation of the N-H bond. This makes the N-H proton more acidic compared to indole or 5-chloroindole, facilitating N-alkylation and N-arylation reactions.[1]
- Site for Cross-Coupling Reactions: The C-Cl bond on the benzene ring is a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the introduction of new carbon-carbon or carbon-nitrogen bonds, dramatically increasing the molecular complexity and enabling access to a vast chemical space.[1]

Caption: Reactivity hotspots on the 6-chloroindole scaffold.

Experimental Protocol: N-Alkylation of 6-Chloroindole

This protocol describes a standard procedure for the N-alkylation of 6-chloroindole, a fundamental reaction for elaborating the core structure. The increased acidity of the N-H proton allows this reaction to proceed efficiently under mild basic conditions.

Objective: To synthesize 1-benzyl-6-chloro-1H-indole.

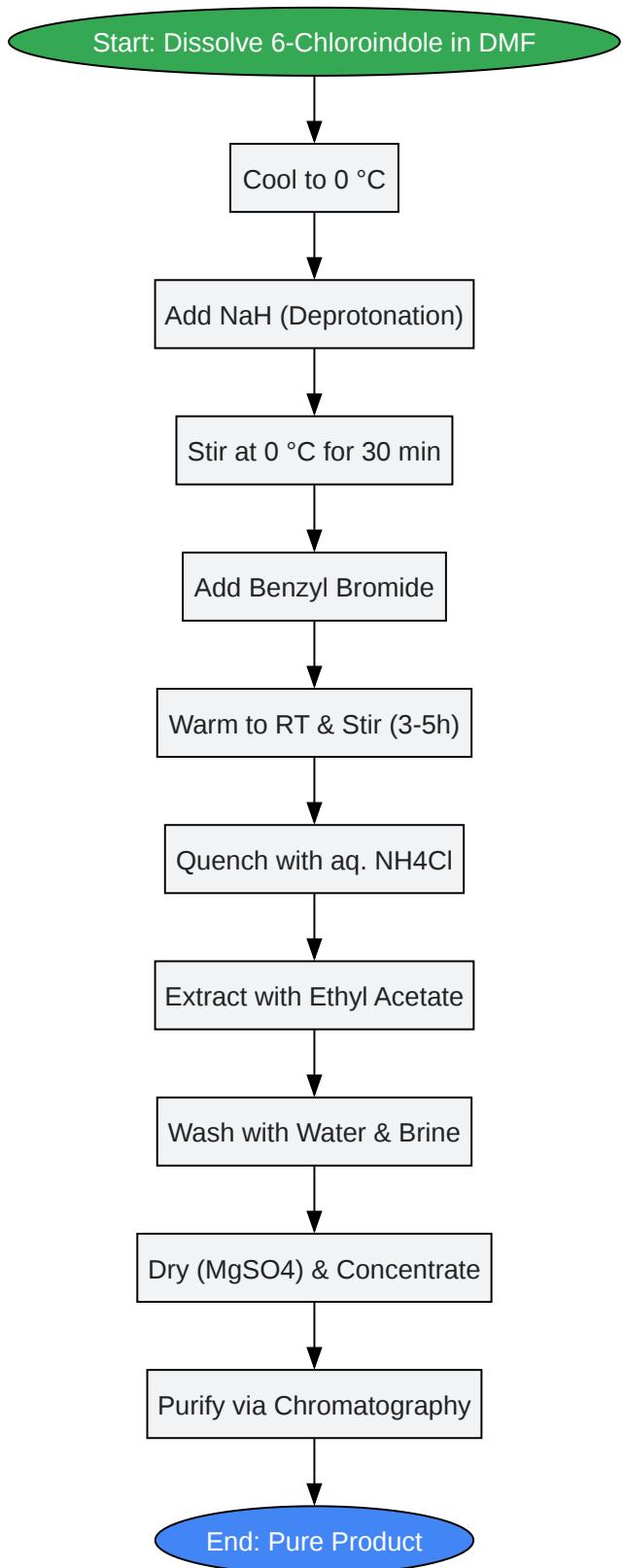
Materials:

- 6-Chloroindole (1.0 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Benzyl bromide (1.1 eq)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
- Reagent Addition: Charge the flask with 6-chloroindole (1.0 eq).
- Solvent: Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.2 M).
- Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10 minutes. Caution: NaH reacts violently with water; hydrogen gas is evolved.
- Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the indole may be observed.
- Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise via syringe at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.
- Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH_4Cl solution at 0 °C.
- Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-benzyl-6-chloro-1H-indole.



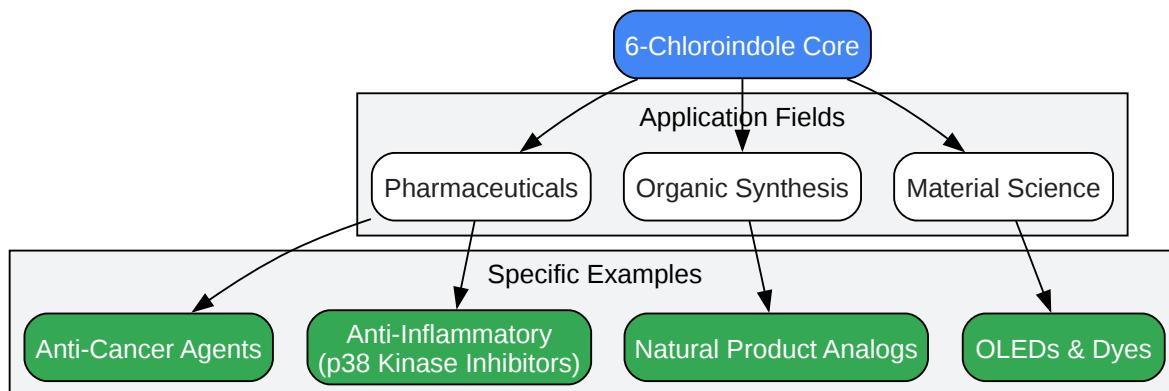
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Caption: Workflow for the N-alkylation of 6-chloroindole.

Applications in Research and Drug Development

6-Chloroindole is not merely a chemical curiosity; it is a pivotal intermediate in the synthesis of high-value molecules across multiple scientific disciplines.[\[2\]](#)

- **Pharmaceutical Development:** The 6-chloroindole moiety is present in a wide array of compounds with therapeutic potential. It serves as a precursor for anti-cancer agents, anticonvulsants, and anti-inflammatory drugs.[\[6\]](#) For example, it is a known precursor for a p38 kinase inhibitor, a target relevant to inflammatory diseases.[\[13\]](#) Its derivatives have also been explored for their activity against multidrug-resistant bacteria.
- **Organic Synthesis:** Chemists utilize 6-chloroindole as a versatile starting material for constructing complex natural product analogs and novel heterocyclic systems.[\[6\]](#) The predictable reactivity at the N1, C3, and C6 positions allows for sequential and site-selective modifications. For instance, it has been used in the multi-step synthesis of fungal indole alkaloids that exhibit insecticidal and anthelmintic activities.[\[14\]](#)
- **Material Science:** The unique electronic and photophysical properties of the indole ring can be harnessed in materials science. Derivatives of 6-chloroindole have been investigated for use in the development of organic light-emitting diodes (OLEDs), organic solar cells, and specialized dyes.[\[2\]](#)[\[6\]](#)



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Caption: Applications derived from the 6-chloroindole scaffold.

Conclusion

6-Chloroindole is a high-value synthetic intermediate whose utility is rooted in its distinct physicochemical properties. The chlorine atom at the 6-position imparts moderate lipophilicity and, more importantly, modulates the electronic landscape of the indole core. This creates a predictable reactivity profile, characterized by an acidic N-H proton, a nucleophilic C3 position, and a C-Cl bond amenable to cross-coupling. These features provide researchers and drug development professionals with a powerful and versatile scaffold for the synthesis of novel pharmaceuticals, complex organic molecules, and advanced materials. A thorough understanding of its properties is the first step toward unlocking its full synthetic potential.

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